Methacryloyl-CoA
Description
Structure
2D Structure
Properties
CAS No. |
6008-91-9 |
|---|---|
Molecular Formula |
C25H40N7O17P3S |
Molecular Weight |
835.6 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylprop-2-enethioate |
InChI |
InChI=1S/C25H40N7O17P3S/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-12,14,17-19,23,34-35H,1,5-10H2,2-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14?,17?,18?,19?,23-/m1/s1 |
InChI Key |
NPALUEYCDZWBOV-MBLKPAGUSA-N |
Isomeric SMILES |
CC(=C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(=C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Other CAS No. |
6008-91-9 |
physical_description |
Solid |
Synonyms |
S-(2-Methyl-2-propenoate) Coenzyme A; S-Methacrylate Coenzyme A; Methacrylyl Coenzyme A; Methacryloyl-CoA; |
Origin of Product |
United States |
Chemical Properties and Structure of Methacrylyl Coa
Methacrylyl-CoA is the formal condensation product of methacrylic acid and coenzyme A. vulcanchem.comebi.ac.uk It is classified as a fatty acyl thioester. vulcanchem.com The molecule consists of a coenzyme A backbone attached to a methacrylyl group through a high-energy thioester bond. vulcanchem.com This bond is what makes the molecule highly reactive and an effective acyl group donor in enzymatic reactions.
| Property | Value |
| Chemical Formula | C25H40N7O17P3S |
| Molecular Weight | 835.608 g/mol cymitquimica.com |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylprop-2-enethioate nih.gov |
| Synonyms | Methacryloyl-CoA, Methylacrylyl-CoA, S-methacryloyl-CoA umaryland.edu |
| CAS Number | 6008-91-9 |
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Biosynthesis of Methacrylyl Coa
The primary route for the biosynthesis of methacrylyl-CoA is through the catabolism of the essential branched-chain amino acid, valine. vulcanchem.com This process occurs within the mitochondria and involves a series of enzymatic reactions.
The breakdown of valine begins with its transamination to form α-ketoisovaleric acid. vulcanchem.com This is followed by oxidative decarboxylation, yielding isobutyryl-CoA. vulcanchem.com Subsequently, the enzyme isobutyryl-CoA dehydrogenase catalyzes the dehydrogenation of isobutyryl-CoA to produce methacrylyl-CoA. vulcanchem.com
Enzymology of Methacrylyl Coa Metabolism
Enzymes Catalyzing Methacrylyl-CoA Formation
The synthesis of methacrylyl-CoA from isobutyryl-CoA is a critical step in valine catabolism. This conversion is primarily facilitated by two classes of enzymes: Acyl-CoA Dehydrogenases and Acyl-CoA Oxidases.
Acyl-CoA Dehydrogenases (e.g., Isobutyryl-CoA Dehydrogenase, ACAD8)
Isobutyryl-CoA dehydrogenase (IBD), encoded by the ACAD8 gene, is a mitochondrial flavoprotein that plays a central role in the degradation of valine. nih.govmedlineplus.govmedlineplus.gov It specifically catalyzes the dehydrogenation of isobutyryl-CoA to form methacrylyl-CoA. nih.govmedlineplus.govmedlineplus.govreactome.org This reaction is the third step in the valine catabolism pathway. medlineplus.govmedlineplus.govnih.gov The enzyme is a member of the acyl-CoA dehydrogenase (ACD) family, which are known for their role in the catabolism of fatty and amino acids. nih.govnih.gov
Genetic variants in the ACAD8 gene can lead to reduced or eliminated IBD enzyme activity, resulting in Isobutyryl-CoA Dehydrogenase Deficiency (IBD deficiency). medlineplus.govmedlineplus.gov This condition disrupts the normal breakdown of valine, as the conversion of isobutyryl-CoA to methacrylyl-CoA is impaired. medlineplus.govmedlineplus.gov
| Feature | Description | Reference |
|---|---|---|
| Enzyme Name | Isobutyryl-CoA Dehydrogenase (IBD) | nih.govmedlineplus.gov |
| Gene | ACAD8 | medlineplus.govnih.gov |
| Function | Catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA | nih.govmedlineplus.govmedlineplus.govreactome.org |
| Metabolic Pathway | Valine catabolism (third step) | medlineplus.govmedlineplus.govnih.gov |
| Structure | Homotetramer with N-terminal alpha-helical, medial beta-strand, and C-terminal alpha-helical domains | nih.gov |
| Catalytic Residue | Glu-376 | nih.gov |
| Associated Disorder | Isobutyryl-CoA Dehydrogenase Deficiency (IBD deficiency) | medlineplus.govmedlineplus.gov |
Acyl-CoA Oxidases (e.g., ACX4)
In some biological systems and for biotechnological applications, Acyl-CoA oxidases (ACXs) are utilized to catalyze the oxidation of isobutyryl-CoA to methacrylyl-CoA. google.comnottingham.ac.uknih.gov For instance, ACX4 from Arabidopsis thaliana has been successfully used in engineered metabolic pathways in organisms like Saccharomyces cerevisiae and Escherichia coli for the production of methacrylate (B99206) esters and methacrylic acid. google.comnottingham.ac.uknih.govvulcanchem.com This approach is often preferred in engineered systems because acyl-CoA dehydrogenases require a complex electron transfer system that is not always present or efficient in the host organism. nottingham.ac.uk
Acyl-CoA oxidases, such as ACX4, fall under the EC group number 1.3.3.6. google.com Other acyl-CoA oxidases from various sources, including Arthrobacter nicotianae, Vigna radiata, and Candida species, have also been identified as capable of this conversion. google.com
| Enzyme | Source Organism | Application | Reference |
|---|---|---|---|
| ACX4 | Arabidopsis thaliana | Biosynthesis of methacrylate esters and methacrylic acid in engineered S. cerevisiae and E. coli | google.comnottingham.ac.uknih.govvulcanchem.com |
| Short chain acyl-CoA oxidase | Arthrobacter nicotianae | Potential for methacrylyl-CoA production | google.com |
| Peroxisomal acyl-CoA oxidase | Vigna radiata | Potential for methacrylyl-CoA production | google.com |
| Acyl-CoA oxidase | Candida sp. | Potential for methacrylyl-CoA production | google.com |
| Acyl-CoA oxidase 4 | Candida tropicalis | Potential for methacrylyl-CoA production | google.com |
Enzymes Catalyzing Methacrylyl-CoA Transformation
Once formed, methacrylyl-CoA is further metabolized, primarily through a hydration reaction catalyzed by Enoyl-CoA Hydratases.
Enoyl-CoA Hydratases (e.g., ECHS1/Crotonase)
The primary enzyme responsible for the transformation of methacrylyl-CoA in the valine degradation pathway is the short-chain enoyl-CoA hydratase (ECHS1), also known as crotonase. vulcanchem.comreactome.org This mitochondrial enzyme catalyzes the hydration of methacrylyl-CoA to form 3-hydroxyisobutyryl-CoA. vulcanchem.comreactome.org ECHS1 is a key enzyme in the second step of fatty acid β-oxidation and also plays a vital role in the catabolism of branched-chain amino acids. nih.govuniprot.org
ECHS1 deficiency is a rare autosomal recessive metabolic disorder that leads to the accumulation of methacrylyl-CoA. cure-echs1.comd-nb.info This accumulation can be toxic to cells. nih.govcure-echs1.com While ECHS1 has the highest affinity for crotonyl-CoA, it also demonstrates moderate activity with methacrylyl-CoA. nih.govuniprot.orgusbio.netmybiosource.com
Enoyl-CoA hydratases catalyze the syn-addition of a water molecule across the double bond of a trans-2-enoyl-CoA thioester. nih.govwikipedia.orgacs.org The reaction mechanism involves two glutamate (B1630785) residues in the active site that activate a water molecule for the attack on the β-carbon of the substrate. wikipedia.orgacs.org Theoretical studies suggest that the hydration proceeds through a stepwise mechanism involving an enolate intermediate, with Glu164 acting as the sole base/acid for catalysis. sioc-journal.cn Another glutamate, Glu144, helps to orient the catalytic water molecule. sioc-journal.cn
ECHS1 exhibits broad substrate specificity, acting on enoyl-CoA chains up to 16 carbons in length, although its activity decreases with increasing chain length. nih.govusbio.net It has a high specificity for crotonyl-CoA and moderate specificity for other substrates like acryloyl-CoA, 3-methylcrotonyl-CoA, and methacrylyl-CoA. uniprot.orgusbio.netmybiosource.com
The structure of ECHS1 has been determined to be a homohexamer. d-nb.info Cryo-electron microscopy studies have provided high-resolution structures of ECHS1 in its apo form and in complex with various substrates, including crotonyl-CoA. nih.gov These studies have revealed that the mechanism of substrate recognition by ECHS1 varies depending on the fatty acid chain length of the acyl-CoA. nih.gov
| Substrate | Specificity Level | Reference |
|---|---|---|
| Crotonyl-CoA | High | nih.govuniprot.orgusbio.netmybiosource.com |
| Methacrylyl-CoA | Moderate | nih.govuniprot.orgusbio.netmybiosource.com |
| Acryloyl-CoA | Moderate | uniprot.orgusbio.netmybiosource.com |
| 3-Methylcrotonyl-CoA | Moderate | uniprot.orgusbio.netmybiosource.com |
| Tiglyl-CoA | Binds, but hydrates only a small amount | uniprot.orgusbio.net |
Enzymatic Hydration Mechanisms and Specificity
CoA Hydrolases and Thioesterases
CoA hydrolases and thioesterases are critical enzymes that catalyze the hydrolysis of thioester bonds, such as the one present in methacrylyl-CoA. This activity is essential for detoxifying methacrylyl-CoA and for certain biotechnological applications.
One of the key enzymes in the physiological detoxification of methacrylyl-CoA is 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). vulcanchem.combiorxiv.org HIBCH catalyzes the hydrolysis of 3-hydroxyisobutyryl-CoA, the product of methacrylyl-CoA hydration, to 3-hydroxyisobutyrate (B1249102) and free Coenzyme A (CoA). vulcanchem.comnih.gov This reaction is a crucial step in the valine degradation pathway, ensuring the efficient removal of a potentially toxic intermediate. vulcanchem.com Deficiencies in HIBCH lead to the accumulation of methacrylyl-CoA, which can result in severe metabolic disorders. vulcanchem.combiorxiv.org
In the context of biotechnology, thioesterases are being explored for the production of methacrylic acid from methacrylyl-CoA. Research has shown that certain thioesterases exhibit promiscuous activity towards methacrylyl-CoA. For instance, the 4-hydroxybenzoyl-CoA thioesterase (4HBT) from Arthrobacter sp. has been identified to selectively hydrolyze methacrylyl-CoA. nottingham.ac.uk This finding opens up possibilities for engineering metabolic pathways in microorganisms like E. coli for the bio-based production of methacrylic acid. nottingham.ac.ukfrontiersin.org
Another group of enzymes, the acyl-CoA thioesterases (ACOTs), also play a role in regulating the intracellular pool of acyl-CoAs. ACOT9, a mitochondrial enzyme, has demonstrated activity with a broad range of acyl-CoAs and could potentially hydrolyze methacrylyl-CoA, although its primary substrates are long-chain acyl-CoAs. nih.govresearchgate.net The activity of these hydrolases and thioesterases is vital for maintaining cellular homeostasis and has potential applications in industrial biocatalysis. nottingham.ac.ukfrontiersin.org
| Enzyme | Gene | Source Organism | Substrate(s) | Function |
| 3-hydroxyisobutyryl-CoA hydrolase | HIBCH | Human | 3-hydroxyisobutyryl-CoA | Valine catabolism, detoxification |
| 4-hydroxybenzoyl-CoA thioesterase | 4HBT | Arthrobacter sp. | Methacrylyl-CoA | Bioproduction of methacrylic acid |
| Acyl-CoA thioesterase 9 | ACOT9 | Mouse | Various acyl-CoAs | Regulation of acyl-CoA pool |
Alcohol Acyltransferases
Alcohol acyltransferases (AATs) are enzymes that catalyze the transfer of an acyl group from an acyl-CoA molecule to an alcohol, forming an ester. google.com In the context of methacrylyl-CoA, AATs have been identified as key enzymes for the biotechnological production of methacrylic acid esters. google.comgoogle.com
Research has demonstrated that AATs derived from various plants can utilize methacrylyl-CoA as a substrate to produce methacrylic acid esters in the presence of an alcohol or phenol. google.comgoogle.com This discovery has paved the way for developing biocatalytic processes for the synthesis of these commercially valuable esters, offering a more sustainable alternative to traditional chemical methods. google.com
Specifically, AATs from plants belonging to the orders Lamiales, Vitales, Sapindales, Malvales, Magnoliales, and Asterales have shown the ability to react with methacrylyl-CoA. google.com Further studies have narrowed down effective AAT sources to the genera Osmanthus, Vitis, Citrus, Durio, Magnolia, and Chamaemelum. google.com The use of these plant-derived AATs, or their recombinant forms, in engineered microorganisms is a promising strategy for the green production of methacrylic acid esters. google.comwipo.int
| Enzyme Family | Source | Substrates | Product | Application |
| Alcohol Acyltransferase (AAT) | Plants (e.g., Osmanthus, Vitis, Citrus) | Methacrylyl-CoA, Alcohol/Phenol | Methacrylic acid ester | Biocatalytic production |
Non-Enzymatic Transformations of Methacrylyl-CoA in Biological Environments
While the metabolism of methacrylyl-CoA is predominantly enzyme-catalyzed, it can also undergo non-enzymatic transformations, particularly when its concentration becomes elevated. nih.gov Methacrylyl-CoA is a reactive molecule due to the presence of a carbon-carbon double bond in conjugation with the thioester group. vulcanchem.com This reactivity allows it to participate in Michael-type addition reactions with nucleophiles, such as the thiol groups of cysteine and cysteamine (B1669678). biorxiv.orgnih.gov
The formation of these adducts, such as S-2-carboxypropyl-cysteine, can be detected in individuals with genetic disorders that lead to the accumulation of methacrylyl-CoA. vulcanchem.com These non-enzymatic reactions are considered a significant contributor to the cytotoxicity of methacrylyl-CoA, as they can lead to the depletion of cellular thiols and the modification of proteins, thereby impairing their function. vulcanchem.comresearchgate.net For instance, the reaction of methacrylyl-CoA with the lipoic acid cofactor of the pyruvate (B1213749) dehydrogenase complex can inhibit this crucial enzyme, leading to severe cellular dysfunction. biorxiv.orgresearchgate.net
Although early studies suggested that the hydration of methacrylyl-CoA to 3-hydroxyisobutyryl-CoA could occur non-enzymatically in aqueous solutions, it is now generally accepted that this reaction is primarily enzymatic under physiological conditions. nih.gov The high efficiency of enzymes like enoyl-CoA hydratase (ECHS1) ensures that the non-enzymatic hydration is not a significant pathway in healthy individuals. vulcanchem.comnih.gov
Regulatory Mechanisms of Enzymes Involved in Methacrylyl-CoA Metabolism
The enzymatic pathways that metabolize methacrylyl-CoA are subject to various regulatory mechanisms to ensure that the concentration of this reactive intermediate is kept at a low, non-toxic level. nih.gov These regulatory mechanisms operate at both the transcriptional and post-transcriptional levels.
Studies in canines have shown that the activities of methacrylyl-CoA hydratase (ECHS1) and 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) are relatively high in all tissues, suggesting a constitutive high capacity to detoxify methacrylyl-CoA. nih.gov This high level of enzyme activity is thought to be a protective mechanism against the potential toxicity of methacrylyl-CoA. nih.gov
In human liver diseases, such as cirrhosis and hepatocellular carcinoma, the regulation of these enzymes is altered. While the enzymatic activities of methacrylyl-CoA hydratase and HIBCH are significantly decreased in diseased livers, the mRNA levels for these enzymes are paradoxically increased in cirrhosis. vulcanchem.comebi.ac.uknih.gov This suggests that the low enzyme activities are a result of post-transcriptional regulation, potentially due to the damaging effects of the disease on protein synthesis or stability. ebi.ac.uknih.gov
Pathophysiological Implications of Methacrylyl Coa Dysregulation
Intrinsic Reactivity and Cellular Toxicity of Methacrylyl-CoA
Methacrylyl-CoA is a highly reactive intermediate metabolite. vulcanchem.comnih.gov Its α,β-unsaturated thioester structure makes it susceptible to Michael addition reactions, particularly with biological nucleophiles. vulcanchem.com This reactivity is the foundation of its cellular toxicity when its concentration rises above normal physiological levels. vulcanchem.com Under healthy conditions, enzymes such as short-chain enoyl-CoA hydratase (ECHS1) and 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) efficiently process methacrylyl-CoA, keeping its levels low and preventing toxic buildup. vulcanchem.com
A primary mechanism of methacrylyl-CoA toxicity is its propensity to form covalent adducts with biomolecules containing thiol (sulfhydryl) groups. vulcanchem.comnih.gov This includes crucial molecules like glutathione (B108866), cysteine, and protein sulfhydryl groups. vulcanchem.comnih.gov The reaction involves the addition of the thiol group across the double bond of methacrylyl-CoA. vulcanchem.com
This adduction has several damaging consequences:
Depletion of Glutathione: Glutathione is a major cellular antioxidant, and its depletion compromises the cell's ability to defend against oxidative stress. vulcanchem.com
Protein Dysfunction: The formation of adducts with cysteine residues in proteins can alter their structure and function, potentially inactivating enzymes and disrupting cellular processes. vulcanchem.comnih.gov
Formation of Biomarkers: The reaction of methacrylyl-CoA with cysteine and cysteamine (B1669678) leads to the formation of S-(2-carboxypropyl)cysteine (SCPC) and S-(2-carboxypropyl)cysteamine (SCPCM), respectively. d-nb.infomdpi.com These stable adducts are excreted in the urine and serve as key diagnostic markers for disorders involving methacrylyl-CoA accumulation. vulcanchem.comd-nb.info
| Thiol-Containing Biomolecule | Consequence of Adduct Formation with Methacrylyl-CoA |
| Glutathione | Depletion of cellular antioxidant defense. vulcanchem.com |
| Cysteine in Proteins | Altered protein structure and function, potential enzyme inactivation. vulcanchem.comnih.gov |
| Free Cysteine | Formation of S-(2-carboxypropyl)cysteine (SCPC), a diagnostic biomarker. d-nb.infomdpi.com |
| Cysteamine | Formation of S-(2-carboxypropyl)cysteamine (SCPCM), a diagnostic biomarker. d-nb.info |
Accumulated methacrylyl-CoA can inhibit critical metabolic enzyme complexes, most notably the pyruvate (B1213749) dehydrogenase complex (PDC). mdpi.comnih.gov The PDC is a crucial enzyme that links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. wikipedia.org Inhibition of the PDC disrupts this central metabolic hub, leading to a bottleneck in cellular energy production. frontiersin.org
The proposed mechanism of inhibition involves the reaction of methacrylyl-CoA with the lipoyl domains of the E2 subunit of the PDC. mdpi.comnih.gov This covalent modification inactivates the enzyme complex. mdpi.com The consequences of PDC inhibition include:
Lactic Acidosis: With the PDC blocked, pyruvate is shunted towards anaerobic metabolism, leading to the accumulation of lactic acid. vulcanchem.commdpi.com This is a common finding in patients with disorders of methacrylyl-CoA metabolism. nih.gov
Impaired Aerobic Respiration: The reduced production of acetyl-CoA limits the fuel for the citric acid cycle and subsequent oxidative phosphorylation, impairing the cell's ability to generate ATP. frontiersin.org
The mitochondrion is a primary site of methacrylyl-CoA's toxic effects. The accumulation of this reactive metabolite disrupts mitochondrial function and bioenergetics through several mechanisms. mdpi.comresearchgate.net The inhibition of the pyruvate dehydrogenase complex, as discussed above, is a major contributor to mitochondrial dysfunction. mdpi.com
Emerging evidence suggests that methacrylyl-CoA and its derivatives may have direct genotoxic effects. frontiersin.org While the precise mechanisms are still under investigation, it is hypothesized that the high reactivity of these compounds can lead to the formation of DNA adducts, potentially causing DNA damage. frontiersin.org Some in vitro studies have indicated that methacrylic acid and its esters can induce chromosomal aberrations. mpausa.org This potential for DNA damage adds another layer to the cellular toxicity of methacrylyl-CoA accumulation.
Impact on Mitochondrial Function and Bioenergetics
Inborn Errors of Metabolism Associated with Methacrylyl-CoA Accumulation
Several inborn errors of metabolism are characterized by the accumulation of methacrylyl-CoA due to deficiencies in enzymes involved in the valine catabolic pathway. vulcanchem.comnih.gov These disorders often present with severe neurological symptoms and are associated with the toxic effects of methacrylyl-CoA described above. vulcanchem.com
Short-Chain Enoyl-CoA Hydratase 1 (ECHS1) Deficiency
Short-chain enoyl-CoA hydratase 1 (ECHS1) deficiency is a rare, autosomal recessive disorder caused by mutations in the ECHS1 gene. d-nb.infomdpi.com This enzyme catalyzes the hydration of methacrylyl-CoA to 3-hydroxyisobutyryl-CoA, a crucial step in the valine degradation pathway. vulcanchem.comnih.gov
Clinical and Biochemical Manifestations of ECHS1 Deficiency
| Feature | Description |
| Clinical Presentation | Often presents in infancy with severe developmental delay, regression, dystonia, seizures, and feeding difficulties. d-nb.infonih.gov Brain MRI findings are frequently consistent with Leigh syndrome, a progressive neurodegenerative disorder. d-nb.infomdpi.com |
| Biochemical Hallmarks | Elevated plasma lactate (B86563) is a common finding, resulting from the secondary inhibition of the pyruvate dehydrogenase complex. nih.govnih.gov Urine organic acid analysis reveals increased excretion of metabolites derived from methacrylyl-CoA, such as 2,3-dihydroxy-2-methylbutyric acid and the cysteine adduct S-(2-carboxypropyl)cysteine (SCPC). d-nb.info |
| Pathophysiology | The deficiency of ECHS1 leads to the accumulation of its substrate, methacrylyl-CoA. nih.govmdpi.com This toxic metabolite then exerts its detrimental effects through adduct formation with thiols, inhibition of key enzymes like the PDC, and disruption of mitochondrial function, ultimately leading to cellular energy failure and the observed clinical phenotype. mdpi.comresearchgate.net |
Genetic Basis and Molecular Pathogenesis
ECHS1 deficiency is caused by biallelic pathogenic variants in the ECHS1 gene. nih.govnih.gov This gene encodes the ECHS1 enzyme, which is crucial for the hydration of methacrylyl-CoA to 3-hydroxyisobutyryl-CoA in the valine degradation pathway. researchgate.net Mutations in the ECHS1 gene lead to a dysfunctional or absent enzyme, causing a bottleneck in valine metabolism. researchgate.net Consequently, methacrylyl-CoA and another reactive intermediate, acryloyl-CoA, accumulate within the mitochondria. tum.de These toxic compounds are known to react with sulfhydryl groups of vital molecules like cysteine and cysteamine, leading to widespread cellular damage. tum.de The accumulation of these toxic metabolites is thought to be a primary driver of the disease's pathogenesis, leading to secondary mitochondrial dysfunction. tum.de
Clinical Phenotypes and Neuropathology (Leigh Syndrome Spectrum)
The clinical presentation of ECHS1 deficiency is heterogeneous, but it most commonly manifests as a severe neurological disorder within the Leigh syndrome spectrum. d-nb.infonih.gov Leigh syndrome is a progressive neurodegenerative disorder characterized by psychomotor delay or regression, hypotonia, and brain lesions in the basal ganglia, cerebellum, and brainstem. biorxiv.org
Patients with ECHS1 deficiency often present in infancy with severe developmental delay, regression of acquired skills, dystonia, seizures, and elevated lactate levels. d-nb.info Brain magnetic resonance imaging (MRI) typically reveals abnormalities consistent with Leigh syndrome, such as bilateral signal changes in the basal ganglia. nih.govd-nb.info The clinical severity can range from a rapidly fatal neonatal course to a more slowly progressive form. researchgate.net In some cases, individuals may present with isolated paroxysmal exercise-induced dystonia. nih.gov Neuropathological findings include neuroinflammation and vacuolization, which are common in mitochondrial diseases. biorxiv.org
Table 1: Clinical Phenotypes of ECHS1 Deficiency
| Phenotype Category | Key Clinical Features | MRI Findings |
|---|---|---|
| Severe Neonatal Onset | Rapid, fatal course; severe encephalopathy; lactic acidosis. researchgate.netnih.gov | Significant white matter abnormalities. researchgate.net |
| Severe Infantile Variant | Slower neurological deterioration; developmental delay; pyramidal and extrapyramidal signs; optic atrophy; feeding difficulties. researchgate.net | Degeneration of deep gray nuclei. researchgate.net |
| Slowly Progressive Infantile Form | Qualitatively similar to the severe infantile variant but less severe. researchgate.net | Mainly basal ganglia involvement. researchgate.net |
| Paroxysmal Exercise-Induced Dystonia | Intermittent dystonic attacks triggered by exertion; normal neurological examination between episodes. researchgate.netnih.gov | Isolated pallidal degeneration. researchgate.net |
Biochemical Markers and Diagnostic Signatures
The diagnosis of ECHS1 deficiency is supported by a characteristic pattern of biochemical abnormalities. While elevated plasma lactate is a common but nonspecific finding, more specific markers arise from the accumulation of methacrylyl-CoA. nih.gov
Key diagnostic signatures include the urinary excretion of:
2-methyl-2,3-dihydroxybutyric acid : A derivative of methacrylyl-CoA. tum.deresearchgate.net
S-(2-carboxypropyl)cysteine (SCPC) and S-(2-carboxypropyl)cysteamine : Formed from the reaction of methacrylyl-CoA with cysteine and cysteamine. d-nb.info
N-acetyl-S-(2-carboxypropyl)-cysteine : Another conjugate of methacrylyl-CoA. d-nb.info
These specific metabolites are crucial for differentiating ECHS1 deficiency from other mitochondrial disorders. Urine organic acid analysis and acylcarnitine profiling can provide initial clues, but targeted analysis of these specific valine-derived metabolites is often necessary for a definitive biochemical diagnosis, which is then confirmed by genetic testing of the ECHS1 gene. nih.govd-nb.info
3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Deficiency
3-Hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency is another rare autosomal recessive inborn error of valine metabolism. nih.gov It results from a block in the metabolic step immediately following the one catalyzed by ECHS1.
Genetic Basis and Molecular Mechanisms
HIBCH deficiency is caused by mutations in the HIBCH gene, which encodes the 3-hydroxyisobutyryl-CoA hydrolase enzyme. genecards.orgfrontiersin.org This enzyme is responsible for the hydrolysis of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate (B1249102). frontiersin.org A defect in HIBCH leads to the accumulation of its substrate, 3-hydroxyisobutyryl-CoA, and upstream metabolites, including methacrylyl-CoA, due to the reversible nature of the ECHS1 reaction. nih.gov The accumulation of these toxic metabolites is believed to cause secondary mitochondrial dysfunction, contributing to the clinical phenotype. nih.gov
Clinical Phenotypes and Systemic Manifestations
The clinical presentation of HIBCH deficiency shares significant overlap with ECHS1 deficiency, often presenting as a Leigh-like syndrome. researchgate.net Patients typically exhibit developmental delay or regression, hypotonia, encephalopathy, and feeding difficulties. nih.gov Other reported features include seizures, optic atrophy, and progressive brain atrophy. nih.gov The disease course can be severe, with some patients experiencing a rapid neurological decline leading to early death, while others may have a milder, later-onset presentation with ataxia and movement disorders. nih.gov
Comparative Metabolic Profiles with ECHS1 Deficiency
The metabolic profiles of HIBCH and ECHS1 deficiencies are very similar due to the accumulation of common toxic metabolites, primarily derivatives of methacrylyl-CoA and acryloyl-CoA. nih.gov Both disorders can show elevated urinary levels of 2,3-dihydroxy-2-methylbutyrate and cysteine conjugates of methacrylate (B99206). researchgate.netnih.gov
Table 2: Comparative Features of ECHS1 and HIBCH Deficiencies
| Feature | ECHS1 Deficiency | HIBCH Deficiency |
|---|---|---|
| Defective Enzyme | Short-chain enoyl-CoA hydratase | 3-Hydroxyisobutyryl-CoA hydrolase |
| Gene | ECHS1 | HIBCH |
| Primary Accumulated Substrate | Methacrylyl-CoA | 3-Hydroxyisobutyryl-CoA |
| Clinical Phenotype | Leigh syndrome spectrum, dystonia. d-nb.infonih.gov | Leigh-like syndrome, developmental delay, encephalopathy. nih.govnih.gov |
| Common Biochemical Markers | Elevated urinary 2-methyl-2,3-dihydroxybutyrate, S-(2-carboxypropyl)cysteine. d-nb.inforesearchgate.net | Elevated urinary 2,3-dihydroxy-2-methylbutyrate, cysteine conjugates of methacrylate. researchgate.netnih.gov |
| Distinguishing Biochemical Marker | Normal C4-OH carnitine levels. nih.gov | Elevated 3-hydroxyisobutyryl-carnitine (C4-OH) . nih.govnih.gov |
Data Tables
Endogenous Production of Methacrylyl-CoA in Mammalian Systems
In mammalian systems, methacrylyl-CoA is endogenously produced primarily as an intermediate in the mitochondrial catabolism of the branched-chain amino acid, valine. vulcanchem.comresearchgate.net The metabolic pathway begins with the transamination of valine to its corresponding α-keto acid, 2-ketoisovalerate. nih.gov This is followed by an irreversible oxidative decarboxylation to form isobutyryl-CoA. researchgate.net
The key step in the formation of methacrylyl-CoA is the subsequent dehydrogenation of isobutyryl-CoA. vulcanchem.com This reaction is catalyzed by the mitochondrial enzyme isobutyryl-CoA dehydrogenase (ACAD8). vulcanchem.comdrugbank.com Following its formation, methacrylyl-CoA is further metabolized by the enzyme enoyl-CoA hydratase, also known as crotonase (ECHS1), which hydrates it to 3-hydroxyisobutyryl-CoA. researchgate.netresearchgate.net This positions methacrylyl-CoA as a crucial, albeit transient, intermediate in the valine degradation pathway, which ultimately yields propionyl-CoA for entry into central metabolism. researchgate.net Deficiencies in the enzymes that process methacrylyl-CoA, such as ECHS1 or 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), can lead to its accumulation, which is associated with severe metabolic disorders. nih.gov
Table 1: Key Enzymes in the Endogenous Production of Methacrylyl-CoA in Mammals
| Enzyme | Gene | Reaction Step |
| Branched-chain aminotransferase (BCAT) | BCAT1/BCAT2 | L-valine → 2-Ketoisovalerate |
| Branched-chain α-keto acid dehydrogenase complex (BCKDC) | Multiple | 2-Ketoisovalerate → Isobutyryl-CoA |
| Isobutyryl-CoA dehydrogenase (IBD) | ACAD8 | Isobutyryl-CoA → Methacrylyl-CoA |
| Enoyl-CoA hydratase, short chain 1 (Crotonase) | ECHS1 | Methacrylyl-CoA → 3-Hydroxyisobutyryl-CoA |
Presence of Methacrylyl-CoA in Microbial Systems
Methacrylyl-CoA is also a significant metabolite in various microbial systems, where it participates in both natural and engineered metabolic pathways.
In the bacterium Streptomyces cinnamonensis, methacrylyl-CoA is involved in the catabolism of valine and has a close metabolic relationship with isobutyryl-CoA. nih.gov It is implicated in pathways that contribute to the biosynthesis of polyketide antibiotics like monensin. nih.govresearchgate.net Similarly, in Streptomyces coelicolor and Streptomyces avermitilis, an acyl-CoA dehydrogenase (AcdH) homologue facilitates the conversion of isobutyryl-CoA to methacrylyl-CoA as part of branched-chain amino acid catabolism, which provides precursors for macrolide antibiotic production. microbiologyresearch.org Studies in the methylotroph Methylobacterium extorquens have also identified methacrylyl-CoA as a potential intermediate in a novel pathway for glyoxylate (B1226380) regeneration. asm.orgnih.gov
In the context of biotechnology, methacrylyl-CoA is a key intermediate in engineered pathways. The yeast Saccharomyces cerevisiae has been genetically modified to produce methacrylate (B99206) esters. vulcanchem.com In these engineered strains, isobutyryl-CoA, derived from valine metabolism, is oxidized to methacrylyl-CoA, which is then converted to the desired ester by an alcohol acyltransferase. vulcanchem.comnih.gov Likewise, pathways have been designed in Escherichia coli for the potential bioproduction of methacrylic acid, leveraging methacrylyl-CoA as a central precursor. vulcanchem.comfrontiersin.orggoogle.com
Table 2: Occurrence and Role of Methacrylyl-CoA in Microbial Systems
| Microbial System | Metabolic Context | Significance |
| Streptomyces sp. (e.g., S. cinnamonensis, S. coelicolor) | Valine catabolism, Polyketide synthesis | Natural intermediate for antibiotic biosynthesis. nih.govmicrobiologyresearch.org |
| Saccharomyces cerevisiae | Engineered valine metabolism | Key precursor in the biotechnological production of methacrylate esters. vulcanchem.comnih.gov |
| Escherichia coli | Engineered metabolic pathways | Central intermediate in designed pathways for methacrylic acid production. vulcanchem.comfrontiersin.org |
| Methylobacterium extorquens | Glyoxylate regeneration | Potential intermediate in a novel carbon assimilation pathway. nih.gov |
Role of Methacrylyl-CoA as an Acyl Donor in Biochemical Processes
As an acyl-CoA thioester, methacrylyl-CoA can act as a donor of its methacrylyl group in biochemical reactions. ebi.ac.ukebi.ac.uk A significant and recently discovered role for methacrylyl-CoA is as the specific acyl donor for a novel type of post-translational modification (PTM) known as histone lysine (B10760008) methacrylation (Kmea). nih.gova-z.luresearchgate.net
This modification, a structural isomer of the more widely studied crotonylation, involves the transfer of the methacrylyl group from methacrylyl-CoA to the epsilon-amino group of a lysine residue on histone proteins. researchgate.net Research has identified 27 Kmea-modified sites on histones in HeLa cells. researchgate.net The process is enzymatically regulated and dynamic; it is catalyzed by histone acetyltransferase 1 (HAT1), acting as a methacryltransferase, and the modification can be removed by the deacetylase SIRT2, which functions as a de-methacrylase. nih.gova-z.lu The discovery of Kmea on non-histone proteins, such as cyclophilin A, further expands its potential regulatory scope. nih.gov
The origin of methacrylyl-CoA from valine catabolism distinguishes the regulation of Kmea from that of other histone acylations. nih.gov For instance, crotonyl-CoA is derived from fatty acid and lysine catabolism, suggesting that Kmea and crotonylation are linked to distinct upstream metabolic pathways and thus may be part of different cellular signaling circuits. researchgate.net This connection between a specific metabolic pathway and a histone mark highlights how cellular metabolism can directly influence epigenetic regulation. nih.govnsf.gov
Metabolic Pathways Involving Methacrylyl-CoA
Methacrylyl-CoA is primarily recognized as an intermediate in the degradation of branched-chain amino acids, particularly valine. vulcanchem.comresearchgate.netfrontiersin.orggoogle.comcymitquimica.com It also has connections to fatty acid metabolism, highlighting the interconnectedness of major metabolic networks within the cell. foodb.ca
Branched-Chain Amino Acid Catabolism
The breakdown of the essential branched-chain amino acids (BCAAs)—valine, leucine (B10760876), and isoleucine—is a significant process for energy production, particularly in tissues like skeletal muscle. researchgate.netnih.gov These amino acids share the initial steps of their catabolic pathways, which eventually diverge, leading to the formation of intermediates that can enter the citric acid cycle. cocukmetabolizma.com Methacrylyl-CoA is a key metabolite specifically in the valine degradation pathway. vulcanchem.comresearchgate.netfrontiersin.orggoogle.comcymitquimica.com
The catabolism of valine is a multi-step process that occurs within the mitochondria. nih.gov It begins with the transamination of valine to α-ketoisovaleric acid, followed by oxidative decarboxylation to form isobutyryl-CoA. vulcanchem.com This is then converted to methacrylyl-CoA. vulcanchem.com
The conversion of isobutyryl-CoA to methacrylyl-CoA is a dehydrogenation reaction catalyzed by the enzyme isobutyryl-CoA dehydrogenase (IBD), a member of the acyl-CoA dehydrogenase family. vulcanchem.comnih.gov This mitochondrial enzyme, also known as ACAD8, facilitates the removal of two hydrogen atoms from isobutyryl-CoA, creating a double bond and forming methacrylyl-CoA. vulcanchem.comreactome.org The reaction requires a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is reduced to FADH2 in the process. reactome.org In some engineered metabolic pathways for the production of methacrylic acid, an acyl-CoA oxidase can also be utilized to carry out this oxidation step. nottingham.ac.uk
Following its formation, methacrylyl-CoA is hydrated to 3-hydroxyisobutyryl-CoA. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov This reaction is catalyzed by the enzyme enoyl-CoA hydratase, short chain 1 (ECHS1), also known as crotonase. vulcanchem.comresearchgate.net ECHS1 adds a water molecule across the double bond of methacrylyl-CoA. nih.gov This hydration step is essential for the further breakdown of the valine carbon skeleton. vulcanchem.com While ECHS1 can process various enoyl-CoA thioesters, it demonstrates activity towards methacrylyl-CoA. nih.govnih.gov
| Metabolite | Enzyme | Product |
|---|---|---|
| Isobutyryl-CoA | Isobutyryl-CoA Dehydrogenase (IBD/ACAD8) | Methacrylyl-CoA |
| Methacrylyl-CoA | Enoyl-CoA Hydratase (ECHS1/Crotonase) | 3-Hydroxyisobutyryl-CoA |
The 3-hydroxyisobutyryl-CoA formed from the hydration of methacrylyl-CoA is then hydrolyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to yield 3-hydroxyisobutyrate and coenzyme A. vulcanchem.comfrontiersin.orgkarger.com Subsequently, 3-hydroxyisobutyrate is oxidized to methylmalonate semialdehyde. frontiersin.org This semialdehyde is then converted to propionyl-CoA, which can be carboxylated to methylmalonyl-CoA and eventually isomerized to succinyl-CoA, an intermediate of the citric acid cycle. vulcanchem.comfrontiersin.org This integration into a central metabolic hub allows the carbon skeleton of valine to be used for energy generation or gluconeogenesis. ahajournals.org
Hydration of Methacrylyl-CoA to 3-Hydroxyisobutyryl-CoA
Interconnections and Cross-talk with Leucine and Isoleucine Degradation
While methacrylyl-CoA is specific to the valine degradation pathway, the catabolism of all three BCAAs is interconnected. vulcanchem.comresearchgate.netfrontiersin.orggoogle.comcymitquimica.com They share the initial transamination and oxidative decarboxylation enzymes. cocukmetabolizma.com The final products of leucine and isoleucine degradation are acetyl-CoA and/or propionyl-CoA, which also feed into the citric acid cycle. ahajournals.org This convergence of pathways highlights the coordinated regulation of BCAA metabolism to meet the cell's energetic and biosynthetic needs. researchgate.netbiorxiv.orgnih.gov The intermediates and enzymes of these pathways can influence one another, demonstrating metabolic cross-talk that ensures a balanced breakdown of these essential amino acids.
Potential Linkages to Propionate (B1217596) Metabolism
The metabolic pathway of methacrylyl-CoA is intrinsically linked to propionate metabolism, primarily because the catabolism of valine, where methacrylyl-CoA is a key intermediate, culminates in the production of propionyl-CoA. researchgate.netmhmedical.comnih.govplos.org This propionyl-CoA, a three-carbon acyl-CoA, is a significant precursor for entry into the Krebs cycle via its conversion to succinyl-CoA. mhmedical.comwikipedia.orgnih.gov The sources for the propionyl-CoA pool are diverse, including the catabolism of odd-chain fatty acids and several essential amino acids like isoleucine, valine, methionine, and threonine. mhmedical.complos.orgwikipedia.org
Research has illuminated a deeper connection between methacrylyl-CoA and propionate metabolism, particularly highlighted by inborn errors of metabolism affecting the valine degradation pathway. Deficiencies in the enzymes responsible for metabolizing methacrylyl-CoA—short-chain enoyl-CoA hydratase (ECHS1) and 3-hydroxyisobutyryl-CoA hydrolase (HIBCH)—reveal a significant metabolic crosstalk. elifesciences.orgresearchgate.netkarger.com
In individuals with HIBCH or ECHS1 deficiency, the accumulation of the highly reactive methacrylyl-CoA is a primary pathological feature. scispace.comresearchgate.net However, metabolite studies in these patients have also revealed the accumulation of acryloyl-CoA, an intermediate in a secondary or alternative pathway of propionate metabolism. elifesciences.orgresearchgate.netnih.gov This finding suggests that the enzymes ECHS1 and HIBCH are not exclusively specific to valine catabolism but also play a role in processing structurally similar intermediates derived from propionate. karger.comresearchgate.net Specifically, ECHS1 can hydrate (B1144303) acryloyl-CoA to 3-hydroxypropionyl-CoA, and HIBCH can hydrolyze 3-hydroxypropionyl-CoA. researchgate.netkarger.com
The accumulation of both methacrylyl-CoA and acryloyl-CoA adducts in patients with HIBCH and ECHS1 mutations supports the existence of a functional link and a shared enzymatic machinery between the two pathways. researchgate.netresearchgate.net This metabolic relationship is significant because the buildup of these reactive CoA esters is thought to contribute to the cellular toxicity and mitochondrial dysfunction seen in these disorders. karger.comscispace.com The data suggest that a disruption in valine catabolism at the stage of methacrylyl-CoA directly impacts the flux and processing of intermediates in propionate metabolism, underscoring a crucial metabolic intersection. elifesciences.orgnih.gov
Analytical Methodologies for Methacrylyl Coa in Biological Samples
Sample Preparation and Extraction Techniques from Biological Matrices
The primary goal of sample preparation is to extract acyl-CoAs from biological samples, such as tissues, cultured cells, or organelles, while removing interfering substances like proteins, salts, and phospholipids. ijpsjournal.com The choice of method is crucial for obtaining reliable and reproducible results in subsequent analyses.
Common extraction procedures involve initial quenching of metabolic activity, often by flash-freezing the sample, followed by homogenization in an extraction solvent. Acidic solutions are frequently used to precipitate proteins and extract short-chain acyl-CoAs. For instance, 5% sulfosalicylic acid (SSA) has been effectively used to extract short-chain acyl-CoAs from liver tissue. Other methods include protein precipitation with organic solvents (e.g., methanol (B129727), acetonitrile) or strong acids like perchloric acid.
The main techniques for sample cleanup and analyte enrichment are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation. ijpsjournal.com
Protein Precipitation (PP): This is a straightforward method where a solvent or acid is added to the sample to denature and precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences by partitioning the sample between two immiscible liquid phases. The analyte of interest is selectively moved from the aqueous biological sample to an organic solvent. ijpsjournal.com
Solid-Phase Extraction (SPE): SPE is a highly effective technique for purifying and concentrating analytes from biological samples. ijpsjournal.com It uses a solid sorbent material, typically in a cartridge, to retain the analyte, while interferences are washed away. The purified analyte is then eluted with a different solvent. SPE is generally preferred over LLE for its ease of automation and ability to produce cleaner samples. thermofisher.com
Table 1: Comparison of Common Sample Preparation Techniques for Biological Matrices
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation (PP) | Uses acid or organic solvent to precipitate proteins, which are removed by centrifugation. | Simple, fast, and inexpensive. | May not remove all interferences; risk of co-precipitation of analytes. ijpsjournal.com |
| Liquid-Liquid Extraction (LLE) | Partitions analytes between the aqueous sample and an immiscible organic solvent. | Good for removing salts and some phospholipids. | Can be labor-intensive, requires large volumes of organic solvents, and can be difficult to automate. thermofisher.com |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to selectively adsorb the analyte, which is then washed and eluted. | High recovery, excellent cleanup, easily automated, and can concentrate the analyte. ijpsjournal.comthermofisher.com | Can be more expensive and requires method development to optimize sorbent and solvents. |
Chromatographic Separation Techniques
Chromatography is essential for separating methacrylyl-CoA from other structurally similar acyl-CoA species present in the biological extract before detection. metwarebio.com High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of CoA derivatives.
HPLC allows for the simultaneous detection and quantification of multiple CoA species within a single analytical run. For UV detection, the presence of the adenosine (B11128) moiety in the coenzyme A structure allows for strong absorbance of ultraviolet light, typically monitored at a wavelength of 254 or 260 nm. nih.gov The separation is commonly achieved on a C18 column. nih.govnih.gov The detection limit for this technique is in the picomole range, with a typical analysis time of 20 to 60 minutes per sample.
A specific HPLC method for analyzing methacrylyl-CoA produced from 3-hydroxyisobutyryl-CoA has been detailed using a TSKgel ODS-100V C18 column with a mobile phase gradient of methanol and a 50 mM potassium phosphate (B84403) buffer (pH 7.0) at a flow rate of 1.0 mL/min. google.com
Table 2: Example of HPLC-UV Conditions for Acyl-CoA Analysis
| Parameter | Condition | Source |
|---|---|---|
| Instrument | HPLC system with UV/VIS detector | nih.gov |
| Column | Reversed-phase C18 (e.g., Phenomenex Luna, Spherisorb ODS II) | nih.govnih.gov |
| Mobile Phase A | Aqueous buffer (e.g., 220 mM potassium phosphate, pH 4.0 or 100 mM potassium phosphate) | nih.govnih.gov |
| Mobile Phase B | Organic solvent (e.g., Methanol) | nih.govnih.gov |
| Detection | UV absorbance at 254 nm or 260 nm | nih.govresearchgate.net |
| Flow Rate | 0.8 - 1.0 mL/min | nih.govgoogle.com |
| Temperature | 26 - 30 °C | nih.govmdpi.com |
Reversed-phase HPLC (RP-HPLC) is the most extensively used chromatographic method for measuring various CoA species. This technique is particularly powerful for separating a wide range of acyl-CoA derivatives, from short-chain to long-chain species, based on their differing hydrophobicity. nih.gov Using a C18 stationary phase, RP-HPLC can achieve near-baseline separation of a standard mixture containing numerous short-chain acyl-CoAs, including acetyl-CoA, succinyl-CoA, propionyl-CoA, and isobutyryl-CoA, demonstrating its utility for creating comprehensive profiles from biological extracts. nih.gov The method has been successfully applied to determine CoA derivative profiles in extracts from various tissues, such as rat hearts and livers. nih.gov
High-Performance Liquid Chromatography (HPLC) with UV Detection
Enzymatic Assays for Quantifying Methacrylyl-CoA or Related Enzyme Activities
Enzymatic assays are fundamental for the functional characterization of enzymes involved in methacrylyl-CoA metabolism and for diagnosing enzyme deficiencies. researchgate.netnih.gov These assays directly measure the rate of an enzymatic reaction, providing critical information on enzyme activity and kinetics.
Specific assays have been developed for key enzymes that utilize methacrylyl-CoA:
Methacrylyl-CoA Hydratase (ECHS1) Activity: The function of this enzyme is to hydrate (B1144303) methacrylyl-CoA to 3-hydroxy-2-methylpropionyl-CoA. nih.govasm.org Its activity can be quantified by incubating the enzyme with its substrate, methacrylyl-CoA, and monitoring the formation of the product over time. nih.gov Analytical techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) are used to separate and quantify the product. nih.gov By varying the substrate concentration, key kinetic constants like the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) can be determined, offering insights into the enzyme's efficiency. nih.govasm.org
3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Activity: Direct measurement of HIBCH activity can be challenging. A coupled enzyme assay has been successfully employed for its assessment. nih.gov This method uses methacrylyl-CoA as the initial substrate in a reaction mixture that also contains an excess of crotonase (short-chain enoyl-CoA hydratase). nih.gov Crotonase first converts methacrylyl-CoA to 3-hydroxyisobutyryl-CoA, which then becomes the substrate for HIBCH. nih.gov The activity of HIBCH is then determined by measuring the rate of disappearance of the in-situ generated 3-hydroxyisobutyryl-CoA. Demonstrating deficient activity in this assay is a key step in diagnosing HIBCH deficiency. nih.govresearchgate.net
Histone Acetyltransferase 1 (HAT1) Activity: Recent studies have revealed that methacrylyl-CoA can act as a substrate for HAT1, leading to a post-translational modification known as histone lysine (B10760008) methacrylation. nih.gov The kinetics of this reaction can be studied using specific assays, such as the 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) assay, which quantifies the enzymatic reaction. nih.gov Such studies have allowed for the determination of the catalytic efficiency (k_cat/K_m) of HAT1 for methacrylyl-CoA, finding it to be about 10-fold lower than for its canonical substrate, acetyl-CoA. nih.gov
The table below summarizes key findings from enzymatic assays involving methacrylyl-CoA.
Table 1: Examples of Enzymatic Assays Involving Methacrylyl-CoA
| Enzyme | Assay Principle | Quantification Method | Key Findings | Reference(s) |
|---|---|---|---|---|
| Methacrylyl-CoA Hydratase (ECHS1) | Measures the formation of 3-hydroxy-2-methylpropionyl-CoA from methacrylyl-CoA. | RP-C18 UHPLC | Allows for determination of kinetic parameters (K_m, V_max). | nih.govasm.org |
| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | Coupled assay using methacrylyl-CoA and excess crotonase to generate the HIBCH substrate (3-hydroxyisobutyryl-CoA). | Measures breakdown of 3-hydroxyisobutyryl-CoA. | Used to confirm HIBCH deficiency in cultured fibroblasts. | nih.gov |
| Histone Acetyltransferase 1 (HAT1) | Measures the transfer of the methacryl group from methacrylyl-CoA to a histone peptide substrate. | CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) assay. | HAT1 can enzymatically catalyze lysine methacrylation; kinetic constants (K_m, k_cat) were determined. | nih.gov |
Applications in Diagnostic Metabolomics and Biomarker Discovery
The analysis of methacrylyl-CoA and its derivatives is a critical component of diagnostic metabolomics, particularly for identifying inborn errors of metabolism and discovering biomarkers of disease. researchgate.netvulcanchem.comnih.gov
In the context of inherited metabolic disorders, the accumulation of methacrylyl-CoA is a hallmark of deficiencies in two key enzymes of the valine catabolic pathway: methacrylyl-CoA hydratase (ECHS1 deficiency) and 3-hydroxyisobutyryl-CoA hydrolase (HIBCH deficiency). researchgate.netvulcanchem.com Methacrylyl-CoA is a highly reactive compound that readily forms adducts with molecules containing free thiol groups, such as cysteine and cysteamine (B1669678). researchgate.netvulcanchem.comhmdb.ca The resulting conjugates, notably S-(2-carboxypropyl)cysteine, are stable metabolites that are excreted in the urine. researchgate.netvulcanchem.com The detection of these specific compounds by mass spectrometry-based methods provides highly sensitive and specific biomarkers for diagnosing ECHS1 and HIBCH deficiencies. researchgate.net These disorders often present with severe neurological symptoms, such as Leigh or Leigh-like syndrome, making early and accurate diagnosis through biomarker analysis essential. researchgate.netvulcanchem.com
The relevance of methacrylyl-CoA as a biomarker extends beyond rare genetic diseases. Research has indicated that in chronic liver conditions, such as cirrhosis and hepatocellular carcinoma, the enzymatic activities of both ECHS1 and HIBCH are significantly diminished. vulcanchem.com This impaired capacity to metabolize methacrylyl-CoA could lead to its accumulation, suggesting that its downstream metabolites may serve as potential biomarkers for assessing liver function and disease progression. vulcanchem.com
Furthermore, the recent discovery that methacrylyl-CoA is a substrate for the post-translational modification of histones (lysine methacrylation) has opened up new frontiers in biomarker research. nih.gov This finding establishes a direct link between intermediary metabolism (valine catabolism) and epigenetic regulation. nih.gov Pathological accumulation of methacrylyl-CoA could therefore disrupt normal epigenetic patterns, contributing to disease pathophysiology in ways not previously understood. nih.gov This highlights the power of metabolomics to not only identify diagnostic markers but also to uncover novel mechanisms of disease. nih.gov
The table below lists key biomarkers associated with altered methacrylyl-CoA metabolism.
Table 2: Biomarkers Related to Methacrylyl-CoA Metabolism
| Biomarker | Biological Fluid | Associated Condition(s) | Significance | Reference(s) |
|---|---|---|---|---|
| S-(2-carboxypropyl)cysteine | Urine | ECHS1 Deficiency, HIBCH Deficiency | Primary diagnostic marker due to accumulation of methacrylyl-CoA. | researchgate.netvulcanchem.com |
| S-(2-carboxypropyl)cysteamine | Urine | ECHS1 Deficiency, HIBCH Deficiency | Diagnostic marker formed from the reaction of methacrylyl-CoA with cysteamine. | vulcanchem.com |
| 3-Hydroxyisobutyryl carnitine | Urine | HIBCH Deficiency, ECHS1 Deficiency | Increased levels indicate a block in the valine catabolic pathway. | researchgate.net |
| Methacrylyl-CoA (itself) | Tissues, Cells | ECHS1/HIBCH Deficiency, Liver Disease | Accumulates upstream of the enzymatic block; its reactivity is thought to be a causal factor in pathology. | nih.govvulcanchem.com |
Future Directions and Research Perspectives
Elucidation of Novel Metabolic Functions and Regulatory Networks of Methacrylyl-CoA
While methacrylyl-CoA is well-established as an intermediate in valine degradation, emerging evidence suggests its involvement in other fundamental cellular processes. themedicalbiochemistrypage.org A significant area of future research lies in uncovering these novel functions. Recent investigations have uncovered a new type of enzyme-catalyzed histone modification, suggesting that metabolism generating methacrylyl-CoA is part of a growing number of metabolic pathways associated with the epigenome. researchgate.net This discovery opens up the possibility that methacrylyl-CoA serves as a substrate for post-translational modifications on proteins, thereby linking cellular metabolic status directly to epigenetic regulation and gene expression.
Future studies will likely focus on:
Identifying new methacrylyl-CoA-dependent pathways: Beyond valine catabolism, researchers will explore its potential roles in other metabolic networks.
Investigating epigenetic regulation: Further characterization of histone methacrylylation and the enzymes that add and remove this mark, such as potential methacryltransferases and de-methacrylases, will be crucial. researchgate.net
Mapping regulatory networks: Understanding how the concentration of methacrylyl-CoA is sensed and how it influences signaling cascades and gene expression is a key challenge. In plants, for instance, the accumulation of toxic methacrylyl-CoA due to enzymatic blocks can sequester free coenzyme A (CoA) and cysteine-containing proteins, impairing other metabolic activities like β-oxidation. nih.govresearchgate.net This highlights its potential to act as a regulatory molecule through metabolite-protein interactions.
Advanced Studies on Enzyme Kinetics and Mechanisms in Disease Contexts
Inborn errors of metabolism involving the valine catabolic pathway lead to the accumulation of methacrylyl-CoA, a highly reactive and toxic metabolite. science.govscience.gov Deficiencies in enzymes such as short-chain enoyl-CoA hydratase (ECHS1) and 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) are associated with severe neurological disorders, including Leigh syndrome. science.govnih.gov The accumulation of methacrylyl-CoA and the related compound acryloyl-CoA is believed to be a primary driver of the brain pathology in these conditions. science.govscience.gov
Advanced research in this area will require:
Detailed kinetic analysis: In-depth studies of ECHS1 and HIBCH enzyme kinetics are needed to understand how disease-causing mutations affect substrate binding, catalytic efficiency, and protein stability. nih.gov Cryo-electron microscopy has been used to reveal the apo structure of ECHS1 and its complexes with various acyl-CoAs, providing a structural basis for understanding how disease-related mutations impact substrate recognition and enzyme activity. nih.gov
Elucidating pathogenic mechanisms: Research must clarify how the accumulation of methacrylyl-CoA leads to cellular damage. Its high reactivity towards nucleophiles like the thiol groups in cysteine and glutathione (B108866) can cause significant oxidative stress and deplete crucial cellular antioxidants. nih.gov Abnormalities in these reactions can disrupt critical complexes like the pyruvate (B1213749) dehydrogenase complex and the electron transport chain. nih.gov
Exploring enzyme promiscuity: Investigating the substrate specificity of related enzymes may reveal alternative or backup pathways for methacrylyl-CoA detoxification, which could be exploited therapeutically.
| Enzyme | Gene | Reaction Catalyzed | Associated Disease Context |
| Short-chain enoyl-CoA hydratase (SCEH) | ECHS1 | Hydration of methacrylyl-CoA to 3-hydroxyisobutyryl-CoA. themedicalbiochemistrypage.org | ECHS1 deficiency leads to methacrylyl-CoA accumulation, causing Leigh syndrome and secondary mitochondrial dysfunction. nih.govnih.gov |
| 3-hydroxyisobutyryl-CoA hydrolase | HIBCH | Hydrolysis of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate (B1249102). themedicalbiochemistrypage.org | HIBCH deficiency also causes toxic accumulation of methacrylyl-CoA due to a metabolic block. science.govnih.gov |
| Isobutyryl-CoA dehydrogenase | IBD | Oxidation of isobutyryl-CoA to methacrylyl-CoA. themedicalbiochemistrypage.org | This is the primary production step of methacrylyl-CoA in the valine pathway. |
Development of Targeted Therapeutic Interventions for Methacrylyl-CoA Related Disorders
Given the severe consequences of methacrylyl-CoA accumulation, developing effective therapeutic strategies is a critical priority. Current approaches are limited, and future research will focus on more targeted interventions.
Key areas for development include:
Dietary Management: Protein- and valine-restricted diets are currently used to reduce the metabolic flux towards methacrylyl-CoA in patients with ECHS1 or HIBCH deficiency. mdpi.com Further refinement of these dietary protocols is needed.
Detoxification Strategies: Methacrylyl-CoA is a reactive compound that can be conjugated and neutralized by cellular thiols. nih.gov This has led to the proposal of using detoxifying drugs like N-acetylcysteine or cysteamine (B1669678) to act as chemical scavengers, counteracting the toxicity of methacrylyl-CoA and related compounds. sci-hub.se The efficacy and safety of these strategies require rigorous investigation.
Enzyme Replacement and Gene Therapy: For monogenic disorders like ECHS1 deficiency, enzyme replacement therapy or gene therapy represents a potential long-term solution to correct the underlying metabolic defect.
Mitochondria-Targeted Therapies: Since methacrylyl-CoA toxicity often manifests as mitochondrial dysfunction, therapies aimed at supporting mitochondrial function and reducing oxidative stress could be beneficial. nih.gov
Optimization and Scale-Up of Biotechnological Production Platforms for Sustainable Chemical Synthesis
Beyond its role in disease, methacrylyl-CoA is a valuable intermediate for the bio-based production of industrial chemicals. Specifically, it is a key precursor in engineered pathways for synthesizing methacrylic acid (MA), a monomer used extensively in the polymer industry. nih.govfrontiersin.org This offers a sustainable alternative to traditional petrochemical manufacturing routes. nih.gov
Future research will focus on:
Pathway Engineering: The core strategy involves diverting the natural valine catabolism pathway. After methacrylyl-CoA is produced, a heterologous or engineered thioesterase is used to hydrolyze it directly to MA, bypassing subsequent steps of the native pathway. nih.govfrontiersin.org
Enzyme Discovery and Engineering: Identifying or engineering highly efficient and specific thioesterases that act on methacrylyl-CoA is crucial for achieving high product yields. nih.govmit.edu
Host Strain Optimization: The toxicity of both methacrylyl-CoA and the final product, MA, poses a significant challenge to the microbial host (e.g., E. coli). nih.govfrontiersin.orgnottingham.ac.uk Metabolic engineering and adaptive laboratory evolution are being used to develop robust host strains with increased tolerance and productivity. nottingham.ac.uk
| Host Organism | Target Product | Key Engineering Step | Reference |
| Escherichia coli | Methacrylic Acid (MA) | Expression of a CoA hydrolase/thioesterase with engineered activity on methacrylyl-CoA. | nih.govfrontiersin.org |
| Various Microorganisms | Methacrylate (B99206) Esters | Introduction of heterologous pathways for biosynthesizing methacrylate from methacrylyl-CoA. | mit.edugoogle.com |
Integration of Multi-Omics Data for Systems-Level Understanding of Methacrylyl-CoA Biology
To fully comprehend the multifaceted role of methacrylyl-CoA, a systems-level perspective is essential. The integration of data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of how methacrylyl-CoA metabolism is embedded within the broader cellular network. science.govwjgnet.com
Priorities for this integrative approach include:
Building Comprehensive Models: Multi-omics data can be used to construct and refine metabolic models that describe the flow of metabolites through the valine pathway and its interconnected routes. ebi.ac.uk This can help predict the systemic effects of genetic mutations or environmental perturbations.
Biomarker Discovery: Untargeted metabolomics can identify novel biomarkers associated with disorders of methacrylyl-CoA metabolism. wjgnet.com For example, integrated multi-omics analysis identified methacrylyl-CoA as a significantly upregulated metabolite in the spermatozoa of low-fertility bulls, linking it to the degradation of valine, leucine (B10760876), and isoleucine and broader metabolic dysfunction. nih.gov
Uncovering Regulatory Mechanisms: By correlating changes across different omics layers, researchers can uncover previously unknown regulatory interactions. For instance, observing a change in methacrylyl-CoA levels (metabolomics) alongside altered expression of epigenetic modifying enzymes (transcriptomics/proteomics) could reinforce the link between metabolism and epigenetics. researchgate.net
Personalized Medicine: In the context of inborn errors of metabolism, a systems biology approach can help explain how an individual's unique genetic background modifies the phenotypic outcome of a primary mutation, paving the way for personalized therapeutic strategies. science.govscience.gov
Q & A
Q. What are the standard analytical techniques for identifying and quantifying methacrylyl-CoA in biological samples?
Methacrylyl-CoA is typically analyzed using liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity and specificity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H and 13C NMR) is employed to resolve its complex acyl-CoA structure. Researchers should optimize mobile phases for LC-MS to separate methacrylyl-CoA from isobaric intermediates like tiglyl-CoA. Calibration curves using synthetic standards are critical for quantification, and internal standards (e.g., stable isotope-labeled CoA derivatives) are recommended to correct for matrix effects .
Q. How can researchers validate the purity of synthesized methacrylyl-CoA for in vitro studies?
Purity validation involves:
- Chromatographic methods : HPLC with UV detection at 260 nm (adenine moiety absorbance).
- Mass spectrometry : Confirm molecular ion peaks (m/z 831.6 for the [M-H]⁻ ion) and fragmentation patterns.
- Enzymatic assays : Incubate the compound with enoyl-CoA hydratase and monitor substrate depletion via spectrophotometry (e.g., absorbance changes at 263 nm for thioester bonds). Contaminants like free CoA or degradation products (e.g., acryloyl-CoA) must be <5% for reliable experiments .
Advanced Research Questions
Q. What experimental models are suitable for studying methacrylyl-CoA toxicity in mitochondrial disorders?
- In vitro : Primary hepatocytes or fibroblast cell lines from patients with enoyl-CoA hydratase (ECHS1) deficiency, where methacrylyl-CoA accumulation disrupts mitochondrial β-oxidation. Measure reactive oxygen species (ROS) and ATP levels to assess toxicity .
- In vivo : Copper-laden rat models (e.g., Wilson’s Disease models) exhibit impaired methacrylyl-CoA disposal. Liver homogenates can be analyzed for acyl-CoA profiles via LC-MS to correlate toxicity with metabolic flux .
- Key consideration : Include controls with N-acetylcysteine to test thiol-group protection against methacrylyl-CoA adduct formation .
Q. How can conflicting data on methacrylyl-CoA’s role in enzyme inhibition be resolved?
Discrepancies often arise from differences in enzyme sources (e.g., bacterial vs. human ECHS1) or assay conditions. To address this:
- Standardize assays : Use recombinant human enzymes and physiological pH (7.4) and temperature (37°C).
- Measure kinetics : Determine Km and Vmax for methacrylyl-CoA under varying substrate concentrations.
- Cross-validate findings : Compare results with structurally related CoA esters (e.g., crotonyl-CoA) and use knockouts (e.g., CRISPR-edited ECHS1-deficient cells) to confirm specificity .
Q. What methodologies are recommended for studying methacrylyl-CoA’s interaction with thiol-containing enzymes?
- Spectrophotometric assays : Monitor thiol depletion using Ellman’s reagent (DTNB) at 412 nm.
- Mass spectrometry : Identify covalent adducts (e.g., methacrylyl-CoA bound to lipoyl domains of pyruvate dehydrogenase).
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to cysteines in target enzymes .
Methodological Best Practices
- Literature Review : Use databases like PubMed and SciFinder to identify gaps (e.g., "methacrylyl-CoA AND ECHS1 deficiency") and prioritize studies with robust experimental designs .
- Ethical Compliance : For animal models, adhere to ARRIVE guidelines for transparent reporting of in vivo experiments .
- Data Reproducibility : Share raw LC-MS/NMR datasets via repositories like MetaboLights to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
